molecular formula C9H16NNaO5 B10765202 D-Pantothenic Acid (sodium salt)

D-Pantothenic Acid (sodium salt)

Cat. No.: B10765202
M. Wt: 241.22 g/mol
InChI Key: MWWZXMXOOFAMNI-FJXQXJEOSA-N
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Description

It is an essential nutrient for many animals, required for the synthesis of coenzyme A, which is crucial for the metabolism of proteins, carbohydrates, and fats . This compound is commonly used in the pharmaceutical and cosmetic industries due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Pantothenic Acid (sodium salt) is typically synthesized by reacting D-Pantothenol with sodium hydroxide. This reaction is usually carried out under acidic or neutral conditions . The process involves the conversion of D-Pantothenol to D-Pantothenic Acid, which is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of D-Pantothenic Acid (sodium salt) often employs microbial fermentation. Bacillus megaterium, a metabolically engineered microorganism, is commonly used for this purpose. The production process involves the overexpression of key genes involved in the synthesis of D-Pantoic Acid and β-Alanine, which are precursors for D-Pantothenic Acid . The fermentation process is optimized to enhance the yield of D-Pantothenic Acid, which is then converted to its sodium salt form.

Chemical Reactions Analysis

Types of Reactions: D-Pantothenic Acid (sodium salt) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-Pantoic Acid.

    Reduction: It can be reduced to form D-Pantothenol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: D-Pantoic Acid.

    Reduction: D-Pantothenol.

    Substitution: Various alkyl and acyl derivatives of D-Pantothenic Acid.

Scientific Research Applications

D-Pantothenic Acid (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

D-Pantothenic Acid (sodium salt) exerts its effects primarily through its role in the synthesis and maintenance of coenzyme A. Coenzyme A is involved in the metabolism of proteins, carbohydrates, and fats. The compound acts as a precursor for coenzyme A, which facilitates the transfer of acyl groups in various biochemical reactions . The HS-group of cysteamine in coenzyme A is the active site for the binding of acyl or acetyl residues .

Comparison with Similar Compounds

    Calcium Pantothenate: Another salt form of D-Pantothenic Acid, used similarly in supplements and pharmaceuticals.

    D-Pantothenol: An alcohol analog of D-Pantothenic Acid, used in cosmetics and pharmaceuticals for its moisturizing properties.

Uniqueness: D-Pantothenic Acid (sodium salt) is unique due to its high solubility in water and stability, making it suitable for various industrial and pharmaceutical applications. Unlike its calcium counterpart, the sodium salt form is more readily absorbed and utilized in biological systems .

Properties

Molecular Formula

C9H16NNaO5

Molecular Weight

241.22 g/mol

IUPAC Name

sodium;(3R)-4-(2-carboxyethylamino)-3-hydroxy-2,2-dimethyl-4-oxobutan-1-olate

InChI

InChI=1S/C9H16NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q-1;+1/t7-;/m0./s1

InChI Key

MWWZXMXOOFAMNI-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(C[O-])[C@H](C(=O)NCCC(=O)O)O.[Na+]

Canonical SMILES

CC(C)(C[O-])C(C(=O)NCCC(=O)O)O.[Na+]

Origin of Product

United States

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